REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:5]([NH:6][C:7](=[O:9])[CH3:8])=[C:4]([F:15])[CH:3]=1.[H][H]>[Pt].C(O)C.O1CCCC1>[NH2:12][C:11]1[C:2]([Cl:1])=[CH:3][C:4]([F:15])=[C:5]([CH:10]=1)[NH:6][C:7](=[O:9])[CH3:8] |f:3.4|
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(NC(C)=O)C=C1[N+](=O)[O-])F
|
Name
|
|
Quantity
|
7 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
ethanol tetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is then filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=C(NC(C)=O)C1)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |